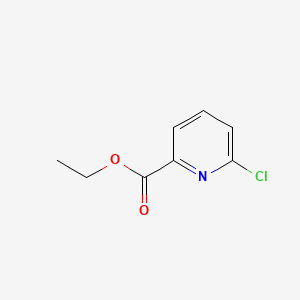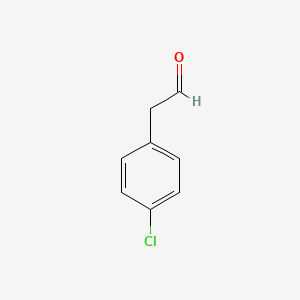
(4-氯苯基)乙醛
描述
“(4-Chlorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H7ClO . It has a molecular weight of 154.59 g/mol . This compound is an aldehyde that has been shown to have inhibitory effects on the oxidation of leukocytes .
Synthesis Analysis
The synthesis of “(4-Chlorophenyl)acetaldehyde” involves various chemical reactions. One method involves the reduction of the corresponding benzalacetone . Another approach involves the use of phenylacetaldehyde dehydrogenases from styrene-degrading soil bacteria .Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)acetaldehyde” can be represented by its linear formula C8H7ClO . More detailed structural information may be obtained through advanced methods such as spectroscopy or crystallography .Chemical Reactions Analysis
The chemical reactions involving “(4-Chlorophenyl)acetaldehyde” are complex and diverse. For instance, it has been shown to form a chlorinated acetal with hydrochloric acid, which reacts with styrene and naphthalene . Further studies are needed to fully understand the range of reactions this compound can undergo .Physical And Chemical Properties Analysis
“(4-Chlorophenyl)acetaldehyde” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental analysis .科学研究应用
Assay Techniques for Acetaldehydes
(4-Chlorophenyl)acetaldehyde, as a derivative of acetaldehyde, can be studied using various assay techniques. For instance, Lynch et al. (1983) describe a method for assaying blood and tissue acetaldehyde using HPLC analysis of 2,4-dinitrophenylhydrazine adducts (Lynch, Lim, Thomas, & Peters, 1983). Similarly, Rideout, Lim, and Peters (1986) developed a sensitive method for assaying blood acetaldehyde employing HPLC with fluorescence detection (Rideout, Lim, & Peters, 1986).
Acetaldehyde-Mediated Carcinogenesis
Research by Mizumoto et al. (2017) provides insights into the mechanisms of acetaldehyde-mediated carcinogenesis, focusing on DNA adducts and repair pathways. This could be relevant for studying derivatives like (4-Chlorophenyl)acetaldehyde (Mizumoto et al., 2017).
Ethanol Metabolism and Effects
The enzymatic production of acetaldehyde from ethanol in rat brain tissue, as studied by Gill et al. (1992), can provide a basis for understanding how (4-Chlorophenyl)acetaldehyde might be metabolized or affect biological tissues (Gill, Ménez, Lucas, & Deitrich, 1992).
Analytical and Environmental Aspects
Väkeväinen, Tillonen, and Salaspuro (2001) discuss the role of 4-methylpyrazole in decreasing acetaldehyde levels, which could have implications for controlling the levels of derivatives like (4-Chlorophenyl)acetaldehyde (Väkeväinen, Tillonen, & Salaspuro, 2001). Additionally, the quantitative analysis of acetaldehyde in foods and beverages, as explored by Miyake and Shibamoto (1993), provides valuable information for assessing the presence and risks of acetaldehyde derivatives in consumables (Miyake & Shibamoto, 1993).
安全和危害
未来方向
属性
IUPAC Name |
2-(4-chlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSNYBOKRSGWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464997 | |
| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)acetaldehyde | |
CAS RN |
4251-65-4 | |
| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


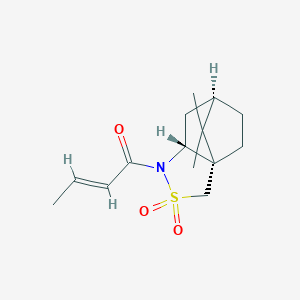
rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
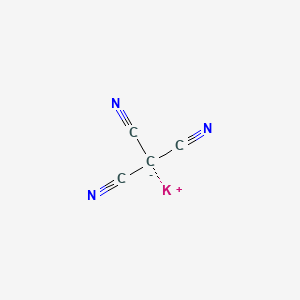
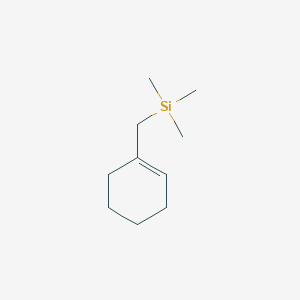
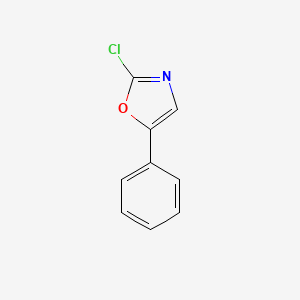
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
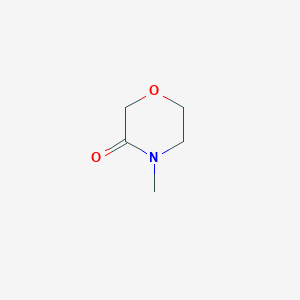
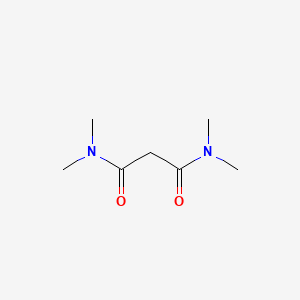
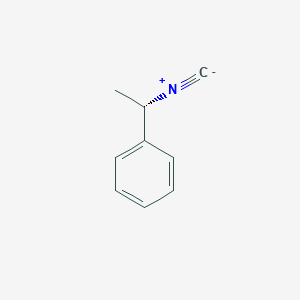
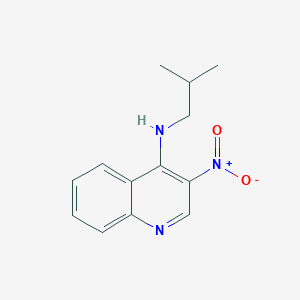
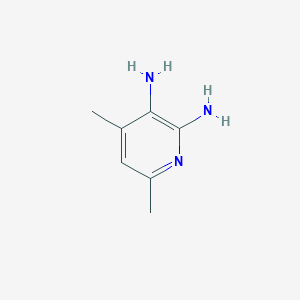
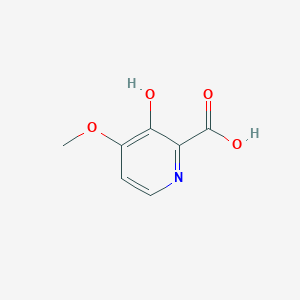
![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)
